molecular formula C11H13BrFNO B2495228 4-(3-Bromo-4-fluorobenzyl)morpholine CAS No. 281652-25-3

4-(3-Bromo-4-fluorobenzyl)morpholine

Cat. No. B2495228
Key on ui cas rn: 281652-25-3
M. Wt: 274.133
InChI Key: KRXZMNYOZJCBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248739B1

Procedure details

Morpholine (0.96 mL) and acetic acid (0.57 mL) are added to a solution of 3-bromo-4-fluorobenzaldehyde (2.03 g) in dichloroethane (40 mL). Sodium triacetoxyborohydride (3.18 g) is added in portions over an hour, and the reaction is stirred at room temperature for 18 hours. The reaction is quenched with a 1 N solution of NaOH (10 mL) and diluted with CH2Cl2 (100 mL). The organic layer is washed with 1 N NaOH (3×35 mL). The aqueous layers are back-extracted with CH2Cl2 (20 mL). The combined organic layers are extracted with 0.1 N HCl (6×25 mL). The combined aqueous layers are basified (pH=12) with 2 N NaOH, and the product is extracted with CH2Cl2 (6×25 mL). The combined organic layers are washed with brine (20 mL) and dried (MgSO4). The solution is concentrated in vacuo to afford 2.23 g (82%) of the title compound as a clear, colorless oil.
Quantity
0.96 mL
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C(O)(=O)C.[Br:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[F:20])[CH:15]=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClC(Cl)C>[Br:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[F:20])[CH2:15][N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.96 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.57 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.03 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1F
Name
Quantity
40 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
3.18 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched with a 1 N solution of NaOH (10 mL)
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 (100 mL)
WASH
Type
WASH
Details
The organic layer is washed with 1 N NaOH (3×35 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers are back-extracted with CH2Cl2 (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers are extracted with 0.1 N HCl (6×25 mL)
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with CH2Cl2 (6×25 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(CN2CCOCC2)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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